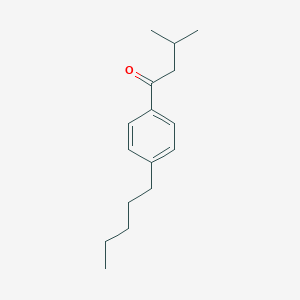
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one, also known as CFCB, is a synthetic organic compound that has a wide range of applications in the scientific and medical fields. CFCB has a molecular formula of C10H7Cl2F and a molecular weight of 238.05 g/mol. It is a white crystalline solid at room temperature and has a melting point of 102-105 °C and a boiling point of 253 °C. CFCB has a strong odor and is soluble in most organic solvents.
科学的研究の応用
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one has a wide range of applications in the scientific and medical fields. It is used as a reagent in organic synthesis, as a catalyst in the production of polymers, and as a pharmaceutical intermediate. This compound has also been used in the synthesis of various pharmaceuticals such as anticonvulsants, antihistamines, and antibiotics. Additionally, it has been used in the synthesis of polymers and as a catalyst in the production of polymers.
作用機序
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one works by binding to specific sites on enzymes, receptors, and other proteins in the body. It is believed to interact with these proteins by forming hydrogen bonds and other interactions. These interactions can then lead to changes in the structure and function of the proteins, which can then lead to changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules. This compound has also been shown to act as an agonist of certain receptors in the body, which can lead to changes in the activity of other molecules and pathways.
実験室実験の利点と制限
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one has several advantages for lab experiments. It is a relatively inexpensive and readily available compound, and it is stable at room temperature. Additionally, it is soluble in most organic solvents and can be easily handled in the laboratory. The main limitation of this compound is that it is a hazardous compound and must be handled with care.
将来の方向性
The future of 4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one is promising. Its potential applications in the medical and scientific fields are vast and include the synthesis of pharmaceuticals, the production of polymers, and the use as a catalyst in organic synthesis. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and how it can be used to treat various diseases and disorders. Additionally, further research is needed to determine the optimal conditions for its synthesis and use in the laboratory.
合成法
4-Chloro-1-(3-chloro-5-fluorophenyl)butan-1-one can be synthesized through a process called electrophilic aromatic substitution. This process involves the substitution of a hydrogen atom in an aromatic ring with an electrophile. In the case of this compound, the electrophile is 4-chloro-1-butanone, which is reacted with 3-chloro-5-fluorobenzene in the presence of a catalyst such as potassium carbonate. The reaction is carried out at a temperature of 140-150 °C for 4-5 hours.
特性
IUPAC Name |
4-chloro-1-(3-chloro-5-fluorophenyl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2FO/c11-3-1-2-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMDMJMXJFCEHMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

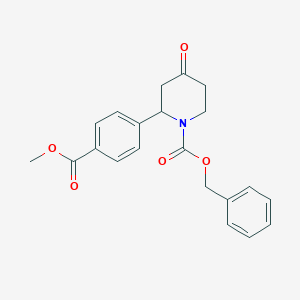
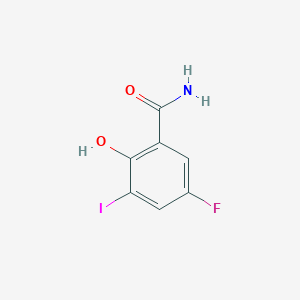
![(4R,4'R,5S,5'S)-2,2'-Cyclohexylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294753.png)
![(4R,4'R,5S,5'S)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294759.png)
![(3aR,3a'R,8aS,8a'S)-2,2'-(Cyclobutane-1,1-diyl)bis(3a,8a-dihydro-8H-indeno[1,2-d]oxazole)](/img/structure/B6294769.png)
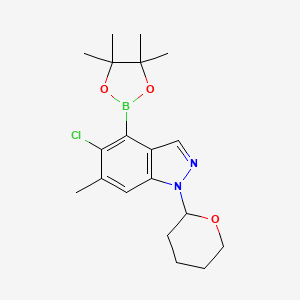
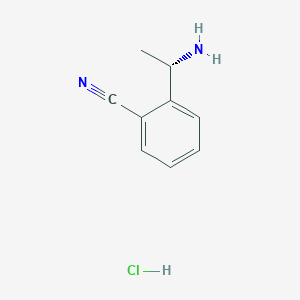
![(4R,4'R,5S,5'S)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4,5-diphenyloxazole], 98%](/img/structure/B6294775.png)
![(S)-7,7'-Dibromo-2,2',3,3'-Tetrahydro-1,1'-spirobi[1H-indene], 98%](/img/structure/B6294782.png)
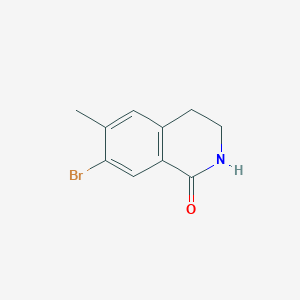
![(4S,4'S,5R,5'R)-2,2'-Cyclopentylidenebis[4,5-dihydro-4,5-diphenyloxazole], 98%, (99% ee)](/img/structure/B6294805.png)
